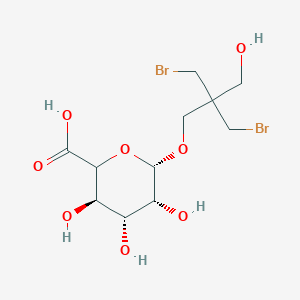
Lactato de Sodio DL-d3 (60% p/p en H2O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium DL-Lactate-d3 (60% w/w in H2O) is a stable isotope-labeled compound, specifically a sodium salt of lactic acid where the hydrogen atoms are replaced with deuterium. It is commonly used in scientific research for tracing and analytical purposes due to its stable isotope labeling. The compound is typically found in an aqueous solution with a concentration of 60% weight/weight.
Aplicaciones Científicas De Investigación
Sodium DL-Lactate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the fate of lactic acid in biochemical pathways.
Biology: Employed in cell culture media to study cellular metabolism and energy production.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of lactic acid in the body.
Industry: Utilized in the food and beverage industry as a preservative and acidity regulator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium DL-Lactate-d3 is synthesized by the fermentation of carbohydrates using lactic acid bacteria, followed by the neutralization of the resulting lactic acid with sodium hydroxide. The deuterium labeling is achieved by using deuterated water (D2O) during the fermentation process. The reaction conditions are carefully controlled to ensure the incorporation of deuterium into the lactic acid molecule.
Industrial Production Methods: In industrial settings, the production of Sodium DL-Lactate-d3 involves large-scale fermentation processes. The fermentation is carried out in bioreactors where the conditions such as pH, temperature, and nutrient supply are optimized for maximum yield. After fermentation, the lactic acid is purified and neutralized with sodium hydroxide to produce the sodium salt. The final product is then concentrated to achieve the desired 60% w/w solution.
Análisis De Reacciones Químicas
Types of Reactions: Sodium DL-Lactate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate in the presence of oxidizing agents.
Reduction: It can be reduced to propylene glycol under reducing conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Pyruvate
Reduction: Propylene glycol
Substitution: Various substituted lactates depending on the reagent used
Mecanismo De Acción
The mechanism of action of Sodium DL-Lactate-d3 involves its participation in metabolic pathways where it acts as a substrate for enzymes such as lactate dehydrogenase. The deuterium labeling allows for the tracking of its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy. The compound is metabolized similarly to unlabeled lactic acid, but the presence of deuterium provides a distinct signal that can be detected and analyzed.
Comparación Con Compuestos Similares
Sodium DL-Lactate-d3 is unique due to its stable isotope labeling with deuterium. Similar compounds include:
Sodium L-Lactate: The sodium salt of L-lactic acid, commonly used in medical and industrial applications.
Sodium D-Lactate: The sodium salt of D-lactic acid, used in similar applications but with different stereochemistry.
Sodium Lactate: A general term for the sodium salt of lactic acid, available in various forms and concentrations.
The uniqueness of Sodium DL-Lactate-d3 lies in its deuterium labeling, which makes it particularly valuable for research applications requiring precise tracking and analysis of metabolic pathways.
Propiedades
Número CAS |
1219802-24-0 |
|---|---|
Fórmula molecular |
C₃H₂D₃NaO₃ |
Peso molecular |
115.08 |
Sinónimos |
2-Hydroxypropanoic Acid Sodium Salt-d3; Monosodium Salt Lactic Acid-d3; 2-Hydroxy-Propanoic Acid Monosodium Salt-d3; Sodium Lactate-d3; E 325; Lacolin-d3; Lactic Acid Sodium Salt-d3; Monosodium Lactate-d3; NSC 31718-d3; Per-glycerin-d3; Purasal Powde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)



![4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B1141269.png)



